N-(3,5-dimethylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a synthetic organic compound that belongs to the class of triazolopyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 3,5-dimethylaniline and various triazolopyrazine intermediates. Common synthetic routes may involve:
Nitration and Reduction: Nitration of 3,5-dimethylaniline followed by reduction to obtain the corresponding amine.
Cyclization: Formation of the triazolopyrazine core through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Acylation: Introduction of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide: can be compared with other triazolopyrazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(3-oxo-8-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-13-9-14(2)11-15(10-13)21-16(26)12-25-19(27)24-8-5-20-17(18(24)22-25)23-6-3-4-7-23/h5,8-11H,3-4,6-7,12H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPICSITZGLTKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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